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molecular formula C10H11BrO2 B8707702 3-(2-Bromophenyl)-2-methylpropanoic acid

3-(2-Bromophenyl)-2-methylpropanoic acid

Cat. No. B8707702
M. Wt: 243.10 g/mol
InChI Key: INYSKYAJTGOPPI-UHFFFAOYSA-N
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Patent
US05942459

Procedure details

65.5 g of ethyl 3-(2-bromophenyl)-2-methylpropionate (243 mmole) and 20.5 g of potassium hydroxide (364 mmole) were dissolved in 250 ml of ethanol and heated under reflux for 6 hours, and 500 ml of water was added. After 50 ml of concentrated hydrochloric acid was added, and the product was then extracted with toluene, dried and concentrated to give 37.8 g of 3-(2-bromophenyl)-2-methylpropionic acid as a yellow oil (yield, 89%).
Name
ethyl 3-(2-bromophenyl)-2-methylpropionate
Quantity
65.5 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH:9]([CH3:15])[C:10]([O:12]CC)=[O:11].[OH-].[K+].O.Cl>C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH:9]([CH3:15])[C:10]([OH:12])=[O:11] |f:1.2|

Inputs

Step One
Name
ethyl 3-(2-bromophenyl)-2-methylpropionate
Quantity
65.5 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC(C(=O)OCC)C
Name
Quantity
20.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
the product was then extracted with toluene
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)CC(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 37.8 g
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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